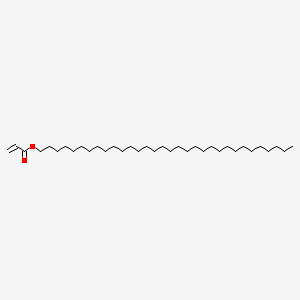

Dotriacontyl acrylate

Description

Significance as a Monomer in Advanced Polymer Science

The significance of dotriacontyl acrylate (B77674) in polymer science stems from its dual chemical nature. The acrylate group provides a reactive site for polymerization, while the long dotriacontyl chain imparts specific physical properties to the resulting polymer. evitachem.com Acrylate monomers, in general, are foundational to the synthesis of a vast array of polymers with properties ranging from flexible and transparent to hard and tough. wikipedia.orgquimidroga.comresearchgate.net They are valued for their versatility in creating polymers through various polymerization processes. quimidroga.com

The most critical reaction involving dotriacontyl acrylate is free-radical polymerization. evitachem.com The reactive double bond in the acrylate moiety allows it to act as a monomer, forming long polymer chains known as poly(this compound). evitachem.com This process is initiated by free radicals that react with the double bond, leading to a chain reaction as the radical propagates by adding more monomer units. evitachem.com Furthermore, this compound can be copolymerized with other monomers. This allows for the creation of complex polymer networks and the fine-tuning of material properties, such as flexibility and strength, by combining the characteristics of different monomers. evitachem.com

The presence of the very long, linear dotriacontyl hydrocarbon chain is a defining characteristic. This substantial alkyl group can induce crystallinity in the resulting polymers, a property explored in applications requiring specific thermal behaviors. For instance, in the field of electrophotography, polymers containing long-chain acrylates are investigated for use as toner binders, where the sharp melting properties of crystalline components can contribute to low-temperature fixability and good storage stability. epo.org The hydrophobic nature of the dotriacontyl chain also makes it a candidate for applications requiring water repellency or interaction with non-polar substances.

Table 1: Properties of this compound

| Property | Description | Reference |

|---|---|---|

| Chemical Classification | Acrylate Ester | evitachem.com |

| Molecular Formula | C₃₅H₆₈O₂ | evitachem.com |

| Key Structural Features | A long, hydrophobic 32-carbon alkyl chain (dotriacontyl group) attached to a reactive acrylate group. | evitachem.com |

| Primary Synthesis Method | Esterification reaction between dotriacontanol and acrylic acid. | evitachem.com |

| Primary Reactivity | Undergoes free-radical polymerization due to its unsaturated double bond. | evitachem.com |

Scope of Academic Inquiry for this compound-Based Materials

Academic and industrial research into this compound-based materials explores how its unique structure can be leveraged for specialized applications. The inquiry focuses on synthesizing polymers and copolymers where the long alkyl chain can systematically modify material properties.

A significant area of investigation is the development of functional polymers where the dotriacontyl group acts as a hydrophobically modifying component. In aqueous solutions, such polymers can act as rheology modifiers, where the hydrophobic side chains associate to form networks that increase viscosity. justia.com Research into copolymers of acrylamide (B121943) and long-chain alkyl acrylates, for example, has been explored for applications in enhanced oil recovery and hydraulic fracturing fluids, where specific viscosity profiles under shear and high temperature are required. justia.com

The use of this compound as a comonomer is a key research theme. Patents describe its inclusion in (meth)acrylic resins to control the glass transition temperature (Tg) and other physical properties of the final material, such as paint films. googleapis.com By incorporating monomers with long hydrocarbon chains like dotriacontyl, researchers can manipulate the thermal and mechanical properties of the resulting polymer. googleapis.com

Furthermore, the study of polymers derived from long-chain acrylates is relevant to the development of advanced materials for electronics. Research into electrophotographic toners has identified (meth)acrylates with long acyclic hydrocarbon groups (C18-C36) as essential components. epo.org These monomers provide a crystalline nature to the polymer binder, which is crucial for achieving a balance between low-temperature fixing and high-temperature offset resistance. epo.org this compound fits within this class of monomers and is a subject of interest for creating toner binders with superior performance. epo.org

The characterization of these complex polymers is also a field of academic inquiry. Techniques such as Thermal Field-Flow Fractionation coupled with Multi-Angle Light Scattering (TF3-MALS-RI) are employed to analyze polyacrylates. postnova.com These methods allow for precise determination of molecular weight distributions and the radius of gyration, which helps in understanding the degree of cross-linking and branching, properties directly influenced by the constituent monomers like this compound. postnova.com

Table 2: Potential Research Applications for this compound-Based Polymers

| Research Area | Objective and Rationale | Reference |

|---|---|---|

| Rheology Modification | To create hydrophobically modified water-soluble polymers for controlling the viscosity of aqueous systems, such as in hydraulic fluids. | justia.com |

| Advanced Coatings | To formulate (meth)acrylic resins with tailored glass transition temperatures (Tg) and improved physical properties for paint films. | googleapis.com |

| Electrophotographic Toners | To develop polymer binders with crystalline domains that provide sharp melting characteristics, enhancing low-temperature fixability and storage stability. | epo.org |

| Cosmetic Formulations | To use as a comonomer in polymers that act as film formers or rheology modifiers in cosmetic products. | google.com |

Properties

CAS No. |

94138-84-8 |

|---|---|

Molecular Formula |

C35H68O2 |

Molecular Weight |

520.9 g/mol |

IUPAC Name |

dotriacontyl prop-2-enoate |

InChI |

InChI=1S/C35H68O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-37-35(36)4-2/h4H,2-3,5-34H2,1H3 |

InChI Key |

KDGKWTUPVIYBIW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies for Dotriacontyl Acrylate and Its Derivatives

Monomer Synthesis Pathways

The synthesis of dotriacontyl acrylate (B77674) monomer is most commonly achieved through the esterification of dotriacontanol with acrylic acid or its derivatives. This process can be tailored through various catalytic approaches and reaction conditions to optimize yield and purity. Additionally, advancements in sustainable chemistry have led to the exploration of bio-based precursors and more direct conversion methods.

Esterification Reactions and Catalytic Approaches

The direct esterification of dotriacontanol with acrylic acid is a fundamental method for synthesizing dotriacontyl acrylate. This reversible reaction is typically catalyzed by an acid to achieve practical conversion rates. Common catalysts include strong mineral acids like sulfuric acid, as well as organic acids such as p-toluenesulfonic acid (p-TSA). The choice of catalyst can significantly influence the reaction kinetics and the prevalence of side reactions. For instance, sulfuric acid is a highly effective catalyst, but its use can sometimes lead to charring and other undesirable side products, particularly at elevated temperatures. researcher.liferesearchgate.net

The esterification of acrylic acid with various alcohols has been studied extensively, providing insights applicable to the synthesis of this compound. For example, the kinetics of ethanol esterification with acrylic acid have been shown to be influenced by catalyst concentration and temperature, with higher temperatures generally favoring faster reaction rates. researchgate.netsemanticscholar.org However, for long-chain alcohols like dotriacontanol, the reaction conditions must be carefully controlled to ensure miscibility and prevent thermal degradation.

Transesterification offers an alternative route to this compound, involving the reaction of a more volatile acrylate ester, such as methyl acrylate or ethyl acrylate, with dotriacontanol. This method can be advantageous as the more volatile alcohol byproduct can be readily removed to drive the equilibrium towards the desired product. This approach can be catalyzed by both acids and bases, as well as organometallic compounds. For instance, titanium alkoxides have been shown to be effective catalysts for the transesterification of methacrylate (B99206)/acrylate copolymers. researchgate.net

The following table summarizes typical catalysts and general reaction conditions for the synthesis of long-chain alkyl acrylates via esterification, which are analogous to the synthesis of this compound.

Table 1: Catalytic Approaches for Long-Chain Alkyl Acrylate Synthesis

| Catalytic Approach | Catalyst Example | Typical Reaction Conditions | Key Considerations |

|---|---|---|---|

| Homogeneous Acid Catalysis | Sulfuric Acid (H₂SO₄) | Temperature: 70-120°C; Removal of water by-product | High efficiency, potential for side reactions. researcher.life |

| p-Toluenesulfonic Acid (p-TSA) | Temperature: 100-140°C; Often used with a solvent like toluene | Milder than H₂SO₄, easier to handle. | |

| Heterogeneous Acid Catalysis | Acidic Ion-Exchange Resins | Temperature: 80-120°C; Continuous flow or batch reactors | Catalyst can be easily recovered and reused. |

| Transesterification | Titanium Alkoxides | Temperature: 100-150°C; Removal of volatile alcohol by-product | Avoids the use of strong acids. researchgate.net |

| Enzymatic Catalysis | Lipases (e.g., Candida antarctica Lipase B) | Temperature: 40-70°C; Often in solvent-free systems | High selectivity, mild reaction conditions, but catalyst can be expensive. lu.se |

Direct Conversion Methods for Acrylate Monomers

Direct conversion methods aim to synthesize acrylate monomers in fewer steps, often from more readily available starting materials. One such approach is the direct acrylation of vegetable oils. nih.govmdpi.com This method involves the reaction of acrylic acid directly with the double bonds present in the fatty acid chains of triglycerides. This process typically requires a strong acid catalyst to activate the double bonds. nih.gov While this method has been demonstrated for soybean oil, its applicability to produce a specific long-chain acrylate like this compound would depend on the availability of a suitable fatty acid precursor with the desired chain length.

Another direct method involves the oxidative alkoxylation of aldehydes. For instance, acrolein can be oxidized to acrylic acid or, in the presence of an alcohol, can undergo oxidative alkoxylation to form the corresponding acrylate ester. maastrichtuniversity.nl This reaction can be catalyzed by selenium-containing microgels in the presence of a green oxidant like hydrogen peroxide. maastrichtuniversity.nl

Advanced Polymerization Techniques

Once the this compound monomer is synthesized, it can be polymerized to form high molecular weight polymers. The long alkyl side chain of this compound imparts unique properties to the resulting polymer, such as crystallinity and a defined melting transition. The choice of polymerization technique can significantly influence the molecular weight, molecular weight distribution, and architecture of the final polymer.

Conventional Radical Polymerization Mechanisms

Conventional free radical polymerization (FRP) is a widely used and robust method for polymerizing a variety of vinyl monomers, including long-chain acrylates like stearyl acrylate and behenyl acrylate, which serve as good models for this compound. researchgate.netjetir.org The process is initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate free radicals. These radicals then add to the double bond of the acrylate monomer, initiating a growing polymer chain. The polymerization proceeds through a chain reaction mechanism involving initiation, propagation, and termination steps.

The kinetics of FRP of acrylates can be complex, with factors such as monomer concentration, initiator concentration, and temperature influencing the rate of polymerization and the properties of the resulting polymer. imaging.orgcmu.edu For long-chain acrylates, the bulky side chains can sterically hinder the polymerization process, potentially leading to lower molecular weight products compared to shorter-chain acrylates under similar conditions. ijeas.org

Table 2: Representative Kinetic Parameters for Free Radical Polymerization of n-Butyl Acrylate

| Parameter | Description | Typical Value | Reference |

|---|---|---|---|

| kp | Propagation rate constant | ~24,000 L mol⁻¹ s⁻¹ (at 60°C) | cmu.edu |

| kt | Termination rate constant | ~1.7 x 10⁷ L mol⁻¹ s⁻¹ (at 60°C) | cmu.edu |

| CM | Chain transfer to monomer constant | ~1.5 x 10⁻⁵ | cmu.edu |

Controlled/Living Polymerization Strategies (e.g., RAFT)

To overcome the limitations of conventional FRP, such as poor control over molecular weight and broad molecular weight distributions, controlled/living radical polymerization (CLRP) techniques have been developed. These methods allow for the synthesis of well-defined polymers with predetermined molecular weights, narrow polydispersity indices (PDIs), and complex architectures.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CLRP method that is well-suited for the polymerization of acrylates. rsc.org RAFT polymerization employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization process. The CTA reversibly deactivates the growing polymer chains, establishing a dynamic equilibrium between active and dormant species. This allows all polymer chains to grow at a similar rate, resulting in polymers with narrow molecular weight distributions.

The synthesis of polymers from long-chain methacrylates like stearyl methacrylate has been successfully achieved using RAFT polymerization, yielding copolymers with controlled architectures. acs.org While specific studies on the RAFT polymerization of this compound are scarce, the principles and procedures are directly applicable. A typical RAFT polymerization setup would involve the monomer, a radical initiator (e.g., AIBN), a RAFT agent, and a suitable solvent, all heated to an appropriate temperature to initiate polymerization. youtube.com

Atom Transfer Radical Polymerization (ATRP) is another powerful CLRP technique that has been used to synthesize high molecular weight polystearylacrylate with controlled properties. ijeas.org ATRP utilizes a transition metal complex, typically copper-based, as a catalyst to reversibly activate and deactivate the growing polymer chains. This method has been shown to produce polymers with molecular weights in the range of 58,000 to 439,000 g/mol for polystearylacrylate. ijeas.org

The following table compares the key features of conventional and controlled radical polymerization techniques for long-chain acrylates.

Table 3: Comparison of Polymerization Techniques for Long-Chain Acrylates

| Feature | Conventional Radical Polymerization | Controlled/Living Radical Polymerization (e.g., RAFT, ATRP) |

|---|---|---|

| Molecular Weight Control | Poor | Excellent, predictable |

| Polydispersity Index (PDI) | Broad (typically > 1.5) | Narrow (typically < 1.5) |

| Polymer Architecture | Limited to linear or branched | Can produce block copolymers, star polymers, etc. |

| Chain-end Functionality | Not well-defined | Preserved, allowing for further modification |

| Reaction Conditions | Robust, less sensitive to impurities | Requires careful control of reaction conditions and purity of reagents |

Polymerization-Induced Self-Assembly (PISA)

Polymerization-Induced Self-Assembly (PISA) is a powerful and efficient method for the in-situ synthesis of block copolymer nanoparticles. nih.govresearchgate.netwhiterose.ac.uknih.gov This technique combines the polymerization of a monomer with the self-assembly of the resulting block copolymer into various morphologies, such as spheres, worms, or vesicles. nih.govwhiterose.ac.uknih.gov The process is typically carried out in a solvent that is a good solvent for the initial macromolecular chain transfer agent (macro-CTA) and the monomer, but a poor solvent for the resulting polymer block. whiterose.ac.uk

In a typical PISA process, a soluble polymer chain (the stabilizer block) is chain-extended with a second monomer. nih.gov As the second polymer block grows, it becomes insoluble in the reaction medium, triggering the self-assembly of the amphiphilic block copolymers into nanoparticles. nih.gov PISA offers several advantages, including high solids concentrations, solvent versatility, and direct access to a range of nanoparticle morphologies by simply varying parameters such as the degree of polymerization of the core-forming block or the solids concentration. nih.govwhiterose.ac.uk

For a hypothetical PISA synthesis involving this compound, a soluble polymeric stabilizer would be chain-extended with this compound. Due to the long C32 alkyl chain, the resulting poly(this compound) block would be expected to be strongly solvophobic in polar solvents, which would drive the self-assembly process.

Table 1: Illustrative Parameters for a Hypothetical PISA of an Acrylate Monomer

| Parameter | Value |

| Stabilizer Block | Poly(N,N-dimethylacrylamide) |

| Core-Forming Monomer | A long-chain acrylate (e.g., this compound) |

| Solvent | Ethanol/Water mixture |

| Initiator | Azobisisobutyronitrile (AIBN) |

| Chain Transfer Agent | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid |

| Temperature | 70°C |

Radical Ring-Opening Copolymerization (rROP)

Radical Ring-Opening Polymerization (rROP) is a synthetic strategy that allows for the introduction of degradable linkages into the backbone of vinyl polymers. researchgate.netmdpi.com This is achieved by the copolymerization of a conventional vinyl monomer with a cyclic monomer that can undergo ring-opening upon radical addition. researchgate.netmdpi.com The resulting polymer contains ester, carbonate, or other cleavable groups within its carbon-carbon backbone, rendering it susceptible to degradation under specific conditions. nih.gov

The combination of rROP with controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allows for the synthesis of well-defined degradable polymers. researchgate.net Furthermore, integrating rROP with PISA (a technique sometimes referred to as rROPISA) enables the one-pot synthesis of core-degradable block copolymer nanoparticles. researchgate.netnih.govresearchgate.net In such a system, the core-forming block is created by the copolymerization of a vinyl monomer with a cyclic, ring-opening monomer. researchgate.netresearchgate.net

While no specific studies on the rROP of this compound are available, one could envision its copolymerization with a cyclic ketene acetal (CKA) or another suitable ring-opening monomer. This would result in a polyester- or polycarbonate-based backbone with pendant dotriacontyl groups, combining the properties of the long alkyl chain with the degradability of the backbone. A notable example of a monomer used in rROP to create degradable nanoparticles is dibenzo[c,e]oxepane-5-thione (DOT), which, upon copolymerization with monomers like styrene or n-butyl acrylate, introduces thioester linkages into the polymer backbone. researchgate.netnih.gov

Table 2: Monomers Commonly Used in Radical Ring-Opening Copolymerization

| Monomer Type | Example | Resulting Linkage |

| Cyclic Ketene Acetal | 2-methylene-1,3-dioxepane (MDO) | Ester |

| Thionolactone | Dibenzo[c,e]oxepane-5-thione (DOT) | Thioester |

| Cyclic Allyl Sulfide | Various derivatives | Thioether |

Electron-Beam Initiated Polymerization

Electron-beam (e-beam) initiated polymerization is a rapid and solvent-free method for curing acrylate formulations. acs.orgkpi.uatue.nl This technique utilizes a high-energy beam of electrons to generate initiating radicals directly from the monomer or oligomer molecules, without the need for a chemical initiator. acs.orgkpi.ua The process is highly efficient, with curing times often in the range of seconds. tue.nl

The interaction of the electron beam with the acrylate resin leads to the formation of a variety of reactive species, including radicals and ions, which can initiate polymerization. acs.org The high concentration of radicals generated leads to very fast polymerization rates. tue.nl The properties of the final cured material, such as the degree of conversion and crosslink density, can be controlled by adjusting the e-beam dose and dose rate. acs.orgtue.nl

For this compound, e-beam initiation could be a viable method for producing a crosslinked polymer network. The long alkyl chains would likely influence the viscosity of the initial formulation and the final properties of the cured material. Research on other long-chain acrylates could provide insights into the expected behavior of this compound under e-beam irradiation.

Table 3: Typical Parameters for Electron-Beam Initiated Polymerization of Acrylates

| Parameter | Typical Range |

| Electron Energy | 150 - 300 keV |

| Beam Current | 10 - 100 mA |

| Dose | 10 - 100 kGy |

| Atmosphere | Inert (e.g., Nitrogen) |

Dual-Cure Polymerization Mechanisms

Dual-cure polymerization systems utilize two distinct curing reactions that can be triggered either sequentially or simultaneously. mdpi.comresearchgate.netupc.eduacs.org This approach offers enhanced control over the curing process and the final material properties. mdpi.comresearchgate.net Acrylate chemistry is well-suited for dual-cure systems due to the versatility of the acrylate group, which can participate in various polymerization reactions. mdpi.comresearchgate.net

A common strategy in dual-curing systems is to combine a photo-initiated radical polymerization with a thermally initiated reaction. acs.orgrsc.org For instance, a formulation might contain a photoinitiator that triggers the polymerization of some acrylate groups upon exposure to UV light, followed by a thermal curing step that activates a second reaction to achieve a fully cured network. rsc.org Another approach involves combining two different "click" chemistry reactions, such as a thiol-acrylate Michael addition followed by a radical-mediated thiol-ene reaction. upc.edu

In the context of this compound, a dual-cure system could be designed to first create a partially cured, handleable material, which is then subjected to a second curing step to achieve its final properties. This could be advantageous in applications such as coatings or adhesives where a staged curing process is beneficial.

Table 4: Examples of Reaction Combinations in Dual-Cure Acrylate Systems

| Curing Stage 1 | Curing Stage 2 | Trigger 1 | Trigger 2 |

| Thiol-Acrylate Michael Addition | Acrylate Homopolymerization | Base Catalyst | UV Light |

| Acrylate Photopolymerization | Epoxy Ring-Opening | UV Light | Heat |

| Isocyanate-Hydroxyl Reaction | Acrylate Radical Polymerization | Heat | UV Light |

Polymerization Kinetics and Reaction Mechanisms

Kinetic Studies of Dotriacontyl Acrylate (B77674) Polymerization

Kinetic studies are essential for quantifying the rate of polymerization and the conversion of monomer to polymer over time. These studies often involve techniques such as Fourier-transform infrared spectroscopy (FTIR) to monitor the disappearance of the acrylate double bond.

The concentration of the Dotriacontyl acrylate monomer also significantly impacts the polymerization kinetics. A higher monomer concentration typically results in an increased rate of propagation, as there are more monomer molecules available to react with the growing polymer chains.

| Initiator Type | Initiator Concentration | Monomer Concentration | Effect on Polymerization Rate |

| Thermal Initiator | Increasing | Constant | Increases |

| Photoinitiator | Increasing | Constant | Increases |

| Thermal Initiator | Constant | Increasing | Increases |

| Photoinitiator | Constant | Increasing | Increases |

Environmental parameters such as UV intensity and temperature are critical in controlling the polymerization of this compound, particularly when using photoinitiators or thermal initiators, respectively.

For photopolymerization, the intensity of the UV light directly influences the rate of radical generation from the photoinitiator. Higher UV intensity leads to a faster rate of initiation and polymerization. In thermally initiated polymerization, temperature is the key factor. An increase in temperature accelerates the decomposition of the thermal initiator, leading to a higher concentration of radicals and a faster polymerization rate. Temperature also affects the propagation and termination rate constants.

| Parameter | Effect on Polymerization Rate |

| UV Intensity | Higher intensity increases the rate of photopolymerization. |

| Temperature | Higher temperature increases the rate of thermally initiated polymerization. |

The rate of polymerization of this compound can be determined by monitoring the conversion of the monomer as a function of time. The conversion is the fraction of monomer that has been converted into polymer. The rate of polymerization is typically highest at the beginning of the reaction and decreases as the monomer is consumed. The final conversion achieved depends on factors such as the reaction conditions and the occurrence of side reactions.

Conversion analysis provides valuable information about the efficiency of the polymerization process. High conversion is often desirable to maximize the yield of the polymer and to minimize the amount of residual monomer in the final product.

Radical Formation and Secondary Reactions

The polymerization of this compound is initiated by the formation of free radicals from an initiator molecule. These primary radicals then react with a monomer molecule to start a growing polymer chain.

During the polymerization process, secondary reactions can occur, which can affect the structure and properties of the final polymer. These can include chain transfer reactions, where the radical activity is transferred from a growing polymer chain to another molecule (such as a monomer, solvent, or chain transfer agent), and termination reactions, where two radical chains combine to form a non-reactive polymer chain. In the case of long-chain acrylates like this compound, intramolecular chain transfer (backbiting) can also occur, leading to the formation of short-chain branches.

Theoretical Models and Kinetic Simulations

Theoretical models and kinetic simulations are powerful tools for understanding and predicting the polymerization kinetics of this compound. These models can take into account the various elementary reactions involved in the polymerization process, including initiation, propagation, termination, and chain transfer.

By using kinetic parameters obtained from experimental studies, these models can simulate the polymerization process under different conditions and predict key properties such as the rate of polymerization, monomer conversion, and the molecular weight distribution of the resulting polymer. These simulations can aid in the optimization of the polymerization process to achieve desired polymer properties.

Copolymerization Studies of Dotriacontyl Acrylate

Copolymer Synthesis with Diverse Comonomers

The synthesis of copolymers involving long-chain acrylates is typically achieved through various polymerization techniques. However, specific studies detailing the copolymerization of dotriacontyl acrylate (B77674) with a diverse range of comonomers are not found in the current body of scientific literature.

Homopolymerization and Copolymerization Approaches

In principle, dotriacontyl acrylate could be homopolymerized or copolymerized using standard free-radical polymerization methods. A patent for a resin-support emulsion polymerization process lists this compound among numerous potential hydrophobic monomers, suggesting its theoretical applicability in such systems. paintsandcoatingsexpert.com However, the patent does not provide specific examples or data on the homopolymerization or copolymerization of this compound itself. The document focuses on other long-chain acrylates, such as stearyl acrylate, for its examples. paintsandcoatingsexpert.com

Investigation of Reactivity Ratios

The determination of monomer reactivity ratios is crucial for predicting copolymer composition and microstructure. These ratios, typically denoted as r1 and r2, quantify the relative tendency of a growing polymer chain to add a monomer of its own kind versus the comonomer. There are no published studies found that specifically calculate or investigate the reactivity ratios of this compound with any comonomer.

Block and Graft Copolymer Architectures

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are commonly employed to synthesize well-defined block and graft copolymers. While these methods are versatile for a wide range of acrylate monomers, the scientific literature lacks specific examples of their application to create block or graft copolymers containing this compound segments.

Statistical and Alternating Copolymers

The formation of statistical or alternating copolymers is governed by the reactivity ratios of the comonomers. In the absence of experimentally determined reactivity ratios for this compound, any discussion on the synthesis of its statistical or alternating copolymers remains theoretical.

Influence of Comonomer Structure on Polymerization Behavior

The structure of a comonomer can significantly influence polymerization kinetics and copolymer properties. Factors such as steric hindrance, polarity, and the nature of the functional groups of a comonomer paired with this compound would be expected to affect the rate of polymerization and the final polymer characteristics. However, without specific studies, the precise effects of different comonomer structures on the polymerization behavior of this compound cannot be detailed.

Semi-Batch and Controlled Monomer Addition Profiles

Semi-batch polymerization and controlled monomer addition are techniques used to manage reaction heat, control copolymer composition, and achieve desired polymer architectures. While these are established methods in polymer synthesis, their specific application and the development of monomer addition profiles for the copolymerization of this compound have not been documented in the available scientific literature.

Advanced Structural Analysis of Poly Dotriacontyl Acrylate and Its Copolymers

Polymeric Architecture and Morphology

Linear, Branched, and Networked Structures

Poly(dotriacontyl acrylate) can be synthesized into various polymer architectures, including linear, branched, and cross-linked networks.

Linear Structures: In a linear architecture, the dotriacontyl acrylate (B77674) monomers are linked end-to-end, forming a single, long polymer chain. Even in this simple structure, the dominant morphological feature is the packing of the C32 side chains into well-defined crystalline layers. The polymer backbone is confined to the amorphous regions between these crystalline domains.

Networked Structures: By incorporating a cross-linking agent during polymerization, a three-dimensional network can be formed. In such a system, the poly(acrylate) chains are chemically bonded to one another. The dotriacontyl side chains still crystallize, forming physical cross-links within the covalently cross-linked network. These crystalline domains act as reversible, thermolabile junctions that can be "melted" upon heating and reformed upon cooling, a key feature in stiffness-variable polymers. escholarship.org

Regardless of the overarching architecture, the morphology is characterized by a layered structure where crystalline side-chain domains are interspersed with amorphous backbone regions. techscience.cn

Comb and Bottlebrush Polymers

Poly(this compound) is a quintessential example of a comb or bottlebrush polymer. This architectural class is defined by a central polymer backbone from which a high density of side chains emanates, akin to the teeth of a comb or the bristles of a brush.

In this model, the poly(acrylate) chain serves as the backbone. The long, flexible dotriacontyl side chains are densely grafted to this backbone. This dense packing forces the main chain into a more extended conformation than a typical random coil. The primary morphological driver is the strong propensity of the C32 side chains to crystallize. They pack side-by-side into ordered lamellar structures, often with a hexagonal packing arrangement. techscience.cn This results in a well-defined, layered nanostructure where the amorphous backbones are segregated into layers between the highly ordered, crystalline alkyl layers. The properties of these polymers, including their thermal transitions and mechanical stiffness, are dominated by the melting and crystallization of these side-chain domains rather than the glass transition of the main chain. escholarship.orgtechscience.cn

Nanoparticle and Fibrous Aggregate Formation

The formation of nanoparticles and fibrous aggregates from poly(this compound) is governed by its amphiphilic nature and the crystallization of its side chains. The polymer consists of a relatively polar poly(acrylate) backbone and highly nonpolar (lipophilic) alkyl side chains. This characteristic drives self-assembly in solution and in the solid state.

When precipitated from a solution or during polymerization in an emulsion system, the polymer chains aggregate to minimize unfavorable interactions. The long dotriacontyl side chains, due to their strong van der Waals interactions, will tend to associate and crystallize, forming the core of aggregates or the primary structure of fibers. The polymer backbone is then located at the surface of these structures. The supermolecular form of such polymers is often determined by this crystallization process, leading to the formation of spherulites or fibrillar structures rather than amorphous globules. techscience.cn The specific morphology of these aggregates can be influenced by factors such as solvent choice, cooling rate, and polymer concentration.

Thin Film Morphology and Topography

When poly(this compound) is cast as a thin film, its morphology and surface topography are significantly influenced by the air-polymer interface. For PNAAs with long side chains, a phenomenon known as "surface freezing" or surface-induced crystallization has been observed. acs.org

This process involves the formation of a thin, highly ordered crystalline layer at the free surface of the film at a temperature higher than the bulk crystallization temperature. acs.org As the film is cooled from the melt, this surface layer crystallizes first, templating the subsequent crystallization of the underlying bulk material. This results in a stratified morphology with a distinct surface layer that possesses a higher degree of crystalline order. The topography of the film, as observed by techniques like Atomic Force Microscopy (AFM), would reflect the underlying crystalline structures. Depending on the processing conditions, the surface may exhibit features corresponding to the edges of crystalline lamellae or the larger-scale structure of spherulites, which are birefringent structures visible under polarized light microscopy. acs.org

Characterization Techniques for Polymeric Structures

A suite of analytical techniques is employed to elucidate the complex hierarchical structure of poly(this compound) and its copolymers, from the molecular to the morphological level. These methods confirm the chemical identity and probe the arrangement of chains in space.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the successful synthesis and chemical structure of poly(this compound). Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are primary methods used for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the characteristic functional groups present in the polymer. For poly(this compound), the spectrum would be dominated by signals from the long alkyl chain. Key absorption bands would confirm the presence of the acrylate backbone and the dotriacontyl side chain.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| ~1735 | C=O Stretch | Ester Carbonyl | Confirms the acrylate ester group. |

| 2918-2925 & 2850 | C-H Asymmetric & Symmetric Stretch | -CH₂- | Strong bands indicating the long alkyl side chain. |

| ~2955 | C-H Asymmetric Stretch | -CH₃ | Confirms the terminal methyl group of the side chain. |

| ~1465 | C-H Bend (Scissoring) | -CH₂- | Characteristic of the alkyl chain. |

| 1150-1250 | C-O Stretch | Ester Linkage | Confirms the ester connection between backbone and side chain. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural confirmation.

| Nucleus | Approx. Chemical Shift (ppm) | Assignment | Significance |

|---|---|---|---|

| ¹H | ~4.0 | -O-CH₂- | Methylene group of the side chain attached to the ester oxygen. |

| ¹H | 1.8-2.4 | -CH₂-CH(COOR)- | Backbone protons. |

| ¹H | ~1.6 | -O-CH₂-CH₂- | Methylene group beta to the ester oxygen. |

| ¹H | ~1.25 | -(CH₂)₂₉- | Large, broad signal for the bulk of the alkyl chain methylene groups. |

| ¹H | ~0.88 | -CH₃ | Terminal methyl group of the dotriacontyl chain. |

| ¹³C | ~175 | -C=O | Ester carbonyl carbon. |

| ¹³C | ~65 | -O-CH₂- | Methylene carbon attached to the ester oxygen. |

| ¹³C | 35-42 | -CH₂-CH(COOR)- | Backbone carbons. |

| ¹³C | 22-34 | -(CH₂)₃₀- & -CH₃ | Multiple distinct signals for the methylene carbons along the alkyl chain and the terminal methyl carbon. |

Microscopy for Morphological Elucidation (e.g., AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique extensively used for the nanoscale characterization of polymeric materials, including poly(this compound) and its copolymers. nih.govmdpi.com Unlike traditional microscopy methods, AFM does not require sample staining or metal coating, allowing for the direct visualization of surface topography and morphology in a near-native state. mdpi.com The technique relies on scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. By monitoring the deflection of the cantilever, a three-dimensional topographic map of the surface is generated. mdpi.com

For poly(this compound), AFM is instrumental in elucidating the nanoscale organization resulting from the crystallization of its long aliphatic side chains. Researchers can observe the formation of crystalline lamellae and other ordered structures on the polymer film surface. AFM has been effectively used to study the in-situ process of polymer crystallization by following the growth of crystals and spherulites over time, often with the use of a hot stage to control temperature. mdpi.com

In the context of copolymers containing this compound, AFM can reveal phase separation and the formation of distinct micro- or nanodomains. For instance, in block copolymers, AFM can map the morphology of self-assembled structures such as lamellae, cylinders, or spheres, depending on the block composition and length. The technique has been successfully applied to acrylate polymer microarrays to characterize surface topography and discover materials with specific nano-topographical features. nih.govresearchgate.net By analyzing the phase images in tapping mode AFM, it is also possible to distinguish between different components in a copolymer blend based on variations in their mechanical properties, providing insights into the spatial distribution of the this compound segments.

Molecular Weight and Polydispersity Analysis

The determination of molecular weight and its distribution is crucial for understanding the physical and mechanical properties of poly(this compound). Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for this purpose. resolvemass.caagilent.com GPC separates macromolecules based on their hydrodynamic volume in solution. resolvemass.ca The polymer sample, dissolved in a suitable solvent like tetrahydrofuran, is passed through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer elution time. resolvemass.ca

The output from the GPC system is a chromatogram showing the distribution of polymer chains by size. By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene or polymethylmethacrylate), this distribution can be converted into a molecular weight distribution curve for poly(this compound). agilent.com

From this data, several key parameters are calculated:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of molecules. resolvemass.ca

Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules. resolvemass.ca Mw is particularly sensitive to the presence of high molecular weight chains and often correlates with properties like melt viscosity and toughness.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). resolvemass.ca The PDI is a measure of the breadth of the molecular weight distribution. A PDI value of 1.0 indicates a monodisperse polymer where all chains have the same length, which is typical for polymers made by living polymerization techniques. For polymers synthesized via conventional free-radical polymerization, the PDI is typically higher, ranging from 1.5 to 5.0 or more.

The molecular weight and PDI of poly(this compound) and its copolymers are fundamental parameters that influence their thermal properties, crystallinity, and rheological behavior.

| Parameter | Symbol | Description | Typical Impact on Polymer Properties |

|---|---|---|---|

| Number-Average Molecular Weight | Mn | Statistical average molecular weight of all chains in the polymer. | Influences properties related to the number of chain ends, such as brittleness. |

| Weight-Average Molecular Weight | Mw | Average molecular weight where larger chains contribute more significantly. | Correlates with bulk properties like toughness, melt viscosity, and solution viscosity. |

| Polydispersity Index | PDI | A measure of the uniformity of chain lengths (Mw/Mn). | Affects processability and mechanical properties. A broader PDI can lead to different processing behavior compared to a narrow PDI at the same Mw. |

Crystalline Properties and Phase Behavior

The crystalline properties of poly(this compound) are dominated by the regular packing of its long C32 alkyl side chains, a phenomenon known as side-chain crystallization. acs.orgacs.org The flexible polyacrylate backbone allows the long, linear dotriacontyl side chains to pack into an ordered, crystalline structure, similar to that of paraffins. This side-chain crystallinity imparts unique thermal and structural characteristics to the polymer.

The primary techniques for investigating these properties are Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal transitions of the polymer. For semi-crystalline poly(this compound), a typical DSC thermogram will show a distinct melting endotherm (Tm) corresponding to the melting of the side-chain crystals. The area under this peak can be used to calculate the enthalpy of fusion (ΔHf), which is proportional to the degree of crystallinity. The long C32 side chain is expected to result in a relatively sharp and high melting point compared to poly(n-alkyl acrylate)s with shorter side chains. For copolymers, the incorporation of a non-crystallizable comonomer typically leads to a depression of the melting point and a reduction in the heat of fusion, as the comonomer units disrupt the packing of the dotriacontyl side chains. utexas.eduresearchgate.net

X-ray Diffraction (XRD): XRD provides information about the crystal structure. Wide-angle X-ray scattering (WAXS) patterns of poly(n-alkyl acrylate)s with long side chains typically show a sharp, intense diffraction peak corresponding to the hexagonal packing of the methylene groups in the side chains. utexas.edu This ordered arrangement confirms that the crystallinity arises from the side chains rather than the main polymer backbone. Small-angle X-ray scattering (SAXS) can provide information on the larger-scale lamellar structure, revealing how the crystalline side-chain layers are organized relative to the amorphous backbone regions. utexas.edu

The phase behavior of poly(this compound) is characterized by a transition from a semi-crystalline solid to an amorphous melt at the Tm of the side chains. This transition leads to significant changes in the material's physical properties, such as a sharp decrease in modulus and a change in gas permeability. researchgate.net In copolymers, the phase behavior can be more complex, with the potential for microphase separation, especially in block copolymers where incompatible blocks self-assemble into ordered nanostructures like lamellae or cylinders. nih.gov

| Property | Analytical Technique | Expected Observation |

|---|---|---|

| Melting Temperature (Tm) | DSC | A distinct endothermic peak corresponding to the melting of crystalline side chains. |

| Enthalpy of Fusion (ΔHf) | DSC | A measurable heat of fusion, proportional to the percent crystallinity of the side chains. |

| Crystal Structure | WAXS | A sharp diffraction peak indicating hexagonal packing of the C32 alkyl side chains. |

| Phase Transition | DSC, Rheology | Transition from a semi-crystalline solid to an amorphous, viscous melt upon heating above Tm. |

Rheological Behavior of Poly Dotriacontyl Acrylate Systems

Viscoelastic Properties and Flow Characteristics

Poly(dotriacontyl acrylate) systems, like most polymeric materials, exhibit viscoelastic behavior, meaning they show both viscous (liquid-like) and elastic (solid-like) characteristics when subjected to deformation. The dominance of either behavior depends on the timescale and temperature of the deformation. The long dotriacontyl (C32) side chains play a crucial role in dictating these properties, as they can form ordered, crystalline structures that significantly impact the polymer's flow characteristics.

Shear viscometry and oscillatory rheology are powerful techniques used to characterize the viscoelastic properties of polymer melts and solutions.

Shear Viscometry involves applying a constant shear rate and measuring the resulting shear stress to determine the material's viscosity. For polymers like poly(this compound), the viscosity is typically not constant but depends on the applied shear rate, a hallmark of non-Newtonian behavior.

Oscillatory Rheology probes the material's structure by applying a small, sinusoidal strain and measuring the resulting stress response. nih.govscilit.com This technique provides information on the storage modulus (G'), which represents the elastic component (stored energy), and the loss modulus (G''), which represents the viscous component (energy dissipated as heat). nih.gov For a highly structured material, such as poly(this compound) below the melting temperature of its side chains, G' is expected to be significantly higher than G'', indicating solid-like behavior. Above the melting point, in the molten state, G'' would be greater than G' at low frequencies, indicating liquid-like behavior. researchgate.net

The frequency dependence of G' and G'' provides insights into the relaxation processes of the polymer chains. uakron.edu A crossover point, where G' = G'', can be related to a characteristic relaxation time of the polymer network.

| Angular Frequency (rad/s) | Storage Modulus, G' (Pa) | Loss Modulus, G'' (Pa) | Dominant Behavior |

|---|---|---|---|

| 0.1 | 50 | 200 | Viscous |

| 1.0 | 400 | 1000 | Viscous |

| 10.0 | 2500 | 3000 | Viscous |

| 50.0 | 8000 | 7500 | Crossover |

| 100.0 | 15000 | 12000 | Elastic |

| 500.0 | 50000 | 30000 | Elastic |

Polymer melts and concentrated solutions, including those of poly(this compound), typically exhibit non-Newtonian fluid behavior. wikipedia.org Specifically, they are often pseudoplastic, or shear-thinning, where the apparent viscosity decreases as the shear rate increases. researchgate.netwikipedia.org

At rest or under low shear, the long polymer chains are entangled and randomly oriented, resulting in high resistance to flow (high viscosity). youtube.com As the shear rate increases, the polymer chains begin to disentangle and align themselves in the direction of flow. wikipedia.orgyoutube.com This alignment reduces intermolecular friction and entanglements, leading to a decrease in viscosity. youtube.com For poly(this compound), the long, flexible side chains would significantly contribute to this phenomenon, aligning under shear and facilitating easier flow of the polymer backbone. This behavior is critical in polymer processing applications like injection molding and extrusion, where high shear rates are employed. youtube.com

| Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) |

|---|---|

| 0.01 | 50000 |

| 0.1 | 48000 |

| 1.0 | 25000 |

| 10.0 | 8000 |

| 100.0 | 1500 |

| 1000.0 | 300 |

Influence of Polymer Architecture and Molecular Weight on Rheology

The rheological properties of poly(this compound) are profoundly influenced by its molecular architecture and molecular weight.

Polymer Architecture: Poly(this compound) is a comb-like polymer, where long alkyl side chains are attached to a flexible acrylate (B77674) backbone. This architecture is distinct from linear or randomly branched polymers. acs.orgtue.nl The dense packing of these long side chains can sterically hinder the motion of the polymer backbone, leading to high viscosity. The side chains themselves can become entangled, further contributing to the complex rheological response. acs.org Studies on other comb-like polymers have shown that both the backbone length and the side-chain length/density are critical parameters that control viscoelastic properties. researchgate.net Increasing side chain length generally leads to a decrease in the entanglement of the backbones, affecting the terminal flow behavior. acs.org

Molecular Weight: As with most polymers, an increase in the molecular weight of the poly(this compound) backbone leads to a significant increase in viscosity and longer relaxation times. mdpi.comresearchgate.net This is due to the greater number of entanglements per chain that must be overcome for the polymer to flow. nih.gov The relationship between zero-shear viscosity (η₀) and weight-average molecular weight (Mw) for entangled linear polymers typically follows the relation η₀ ∝ Mw^3.4. While the comb-like architecture of poly(this compound) may alter this exponent, the strong dependence on molecular weight remains a key characteristic. mdpi.comnih.gov

Temperature-Dependent Rheological Responses

Temperature has a dramatic effect on the rheology of poly(this compound), primarily due to two factors: increased thermal energy and side-chain phase transitions.

Increased Thermal Energy: In the molten state, increasing the temperature provides more thermal energy to the polymer chains, increasing their mobility and reducing the time it takes for them to disentangle. This results in a decrease in viscosity, a behavior common to all polymer melts. plaschina.com.cn This temperature dependence often follows an Arrhenius-type relationship or can be described by the Williams-Landel-Ferry (WLF) equation, allowing for the construction of master curves via time-temperature superposition (TTS). datapdf.com

Side-Chain Crystallization: The most significant temperature-dependent response for poly(this compound) is the crystallization and melting of its long C32 side chains. Below a certain temperature, these side chains will organize into ordered, crystalline lamellae. This process acts as a form of physical crosslinking, drastically increasing the storage modulus (G') and yielding a solid-like, gel-like, or soft solid material. nih.gov Upon heating through the side-chain melting transition, these crystalline structures break down, leading to a sharp drop in viscosity and modulus as the material transitions from a structured solid to a viscous liquid. This transition is a defining characteristic of side-chain crystalline polymers. nih.gov

Correlation between Rheology and Molecular-Level Structuring

The macroscopic rheological behavior of poly(this compound) is a direct manifestation of its molecular-level structure and dynamics. The presence of long, crystallizable side chains creates a hierarchical structure that governs the material's response to stress and strain.

At temperatures below the side-chain melting point, the system's rheology is dominated by the crystalline network formed by the dotriacontyl groups. These ordered domains act as physical crosslinks, imparting a high degree of elasticity (high G') to the material. core.ac.uk The polymer backbones are tethered between these crystalline domains, forming amorphous regions that allow for some flexibility.

Theoretical and Computational Studies

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of techniques used to study the behavior of molecules and materials. These methods are crucial for understanding the complex systems formed by long-chain polymers like poly(dotriacontyl acrylate).

DFT calculations have been successfully employed to study the mechanisms of intermolecular chain transfer to polymer (CTP) reactions in the polymerization of alkyl acrylates like methyl, ethyl, and n-butyl acrylate (B77674). These studies indicate that the length of the alkyl chain has a minimal effect on the activation energies for these reactions. This suggests that the reactivity of the acrylate group in this compound during polymerization would be similar to that of shorter-chain acrylates.

Furthermore, DFT has been used to investigate the thermal self-initiation reactions of acrylates. These calculations help in understanding how polymerization can occur at high temperatures without the need for a traditional initiator. For long-chain acrylates like stearyl acrylate (a C18 ester), DFT has been used to optimize the molecular structure and analyze electronic features, providing insights into the stability and reactivity of the monomer and resulting polymer. Given the structural similarity, these findings are expected to be transferable to this compound.

Molecular dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to study the physical movements of atoms and molecules. For polymers with long side chains like poly(this compound), these simulations can provide valuable information about chain dynamics, morphology, and thermodynamic properties.

MD simulations of polyacrylates have been used to investigate the relationship between polymer structure and permeability. These studies have shown that increased mobility of the polymer chains and a larger fractional free volume lead to higher permeation rates. It was observed that the mobility of polymer chains decreases as the size and volume of the side groups increase. researchgate.net This suggests that poly(this compound), with its very long side chain, would exhibit reduced chain mobility compared to polyacrylates with shorter side chains.

MC simulations are also a powerful tool for studying complex polymer systems. They can be used to equilibrate dense polymer phases and predict key physicochemical properties. frontiersin.org For polymers with long side chains, MC methods can explore a wide range of conformations and are particularly useful for studying the behavior of polymer chains near surfaces or in confined environments. frontiersin.org While specific MC studies on this compound are scarce, the general principles derived from simulations of other long-chain polymers are applicable.

Studies on poly(n-alkyl acrylates) have shown that the length of the alkyl side chain has a significant impact on the dynamic mechanical properties. As the side chain length increases, the storage modulus changes more gradually, and the loss modulus peak broadens. researchgate.net This is attributed to changes in molecular packing efficiency and intermolecular coupling. researchgate.net For poly(this compound), the long side chains are expected to crystallize, forming ordered domains that significantly influence the material's mechanical and thermal properties. This side-chain crystallization is a known phenomenon in polyacrylates with long alkyl groups. acs.orgacs.org

The intermolecular interactions in poly(this compound) will be dominated by van der Waals forces between the long alkyl chains. These interactions lead to the formation of the crystalline side-chain domains. The presence of these domains can act as physical crosslinks, enhancing the mechanical strength of the polymer at temperatures below the melting point of the side chains.

Prediction of Molecular Properties and Reactivity

Computational methods are instrumental in predicting the molecular properties and reactivity of monomers like this compound. Quantum chemical calculations can provide insights into various properties, as illustrated by data for similar long-chain acrylates. While specific experimental data for this compound is limited, predicted values based on its structure can be generated using computational tools.

Table 1: Predicted Physicochemical Properties of Long-Chain Acrylates

| Property | Dodecyl Acrylate (C12) | Dotriacontyl Methacrylate (B99206) (C32) (for comparison) |

|---|---|---|

| Molecular Formula | C15H28O2 | C36H70O2 |

| Molecular Weight ( g/mol ) | 240.38 | 534.94 |

| Boiling Point (°C at 760 mmHg) | Not available | 588.7 |

| Flash Point (°C) | Not available | 282.5 |

| Density (g/cm³) | Not available | 0.861 |

| LogP (Octanol-Water Partition Coefficient) | Not available | 12.83 |

Data for Dodecyl Acrylate from Cheméo chemeo.com and for Dotriacontyl Methacrylate from LookChem lookchem.com. Note that the methacrylate has an additional methyl group compared to the acrylate.

The reactivity of the acrylate group is a key factor in polymerization. Computational studies on various alkyl acrylates have shown that the reactivity of the double bond is not significantly affected by the length of the alkyl ester chain. Therefore, the polymerization kinetics of this compound are expected to be similar to those of other acrylates under similar conditions.

Computational Design of Polymer Structures and Materials

Computational modeling plays a crucial role in the rational design of new polymer structures and materials with tailored properties. By simulating the behavior of polymers with different architectures and compositions, researchers can predict their performance before undertaking lengthy and expensive experimental synthesis.

For materials based on this compound, computational design could be used to:

Tune Thermal Properties: The melting temperature of the crystalline side chains is a critical property. By copolymerizing this compound with other long-chain acrylates, it is possible to create materials with specific melting and crystallization temperatures. researchgate.net Simulations can help predict the phase behavior of these copolymers.

Optimize Mechanical Properties: The degree of side-chain crystallinity and the interactions between the polymer backbone and the side chains determine the mechanical properties. Molecular modeling can be used to understand how changes in monomer structure or copolymer composition will affect the modulus, toughness, and other mechanical characteristics of the resulting polymer. acs.org

Design for Specific Applications: For applications such as phase change materials for thermal energy storage, simulations can help in designing polymers with high latent heat of fusion and optimal transition temperatures. The synthesis of high molecular weight poly(stearyl acrylate) has demonstrated the potential of long-chain polyacrylates for such applications. ijeas.org

Modeling of Polymer-Interface Interactions

The interactions between polymers and surfaces are critical in a wide range of applications, including coatings, adhesives, and nanocomposites. Molecular modeling provides a powerful means to study these interactions at the atomic level.

For poly(this compound), the long, nonpolar alkyl side chains will dominate its interaction with surfaces.

Adsorption on Nonpolar Surfaces: On a nonpolar surface like graphite, the alkyl side chains would be expected to adsorb strongly, potentially forming ordered, two-dimensional structures.

Interaction with Polar Surfaces: On polar surfaces, the behavior is more complex. The ester group of the acrylate moiety can interact with polar surface sites, but the long alkyl chain will have unfavorable interactions. MD simulations of acrylate-based copolymers on mineral surfaces have shown that the polymer backbone can adsorb through ion pairing, while non-polar side chains tend to avoid contact with the surface. rsc.org

Structure Property Relationships and Material Science Applications

Tailoring Mechanical Performance through Polymer Design

The mechanical properties of polymers derived from dotriacontyl acrylate (B77674) are intrinsically linked to the length and organization of the dotriacontyl side chain. In the family of poly(n-alkyl acrylates), a fundamental principle is the transition from amorphous to semi-crystalline behavior as the alkyl side-chain length increases. proquest.comacs.org For shorter alkyl chains, the glass transition temperature (Tg) decreases as the chain length increases due to an internal plasticization effect. However, once the side chain is long enough (typically more than 8-10 carbon atoms), it can crystallize independently of the polymer backbone. proquest.com

For poly(dotriacontyl acrylate), the dominant thermal transition would be the melting temperature (Tm) of these crystalline side chains, which is expected to be well above room temperature. The mechanical performance is therefore governed by this semi-crystalline nature. Below its melting point, the polymer would behave as a relatively rigid plastic, with its stiffness and strength influenced by the degree of crystallinity. Above the melting point, the material would transform into a viscous amorphous melt.

Below is a table illustrating the general trend of glass transition and melting temperatures with increasing alkyl chain length in poly(n-alkyl acrylates), which provides context for the expected properties of poly(this compound).

| Monomer Unit | Number of Carbons in Alkyl Chain (n) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |

| Methyl Acrylate | 1 | 10 | - |

| Ethyl Acrylate | 2 | -24 | - |

| Butyl Acrylate | 4 | -54 | - |

| Octyl Acrylate | 8 | -65 | - |

| Dodecyl Acrylate | 12 | -30 | -3 |

| Hexadecyl Acrylate | 16 | - | 38 |

| Octadecyl Acrylate | 18 | - | 50 |

| Docosyl Acrylate | 22 | - | 72 |

| This compound (Predicted) | 32 | - | >72 |

Note: This table presents typical values from various sources to illustrate the trend. Actual values can vary with polymer molecular weight and measurement conditions.

Functionalization for Specific Material Properties

The primary functional characteristic of this compound is the dotriacontyl chain itself. This long, paraffinic group imparts a high degree of hydrophobicity and low surface energy to the polymer. researcher.lifespecialchem.com This inherent functionality is crucial for applications requiring water repellency and non-stick surfaces. The ability of these long side chains to self-assemble and crystallize is a form of physical functionalization, creating ordered domains within the material. proquest.comacs.org This side-chain crystallinity can be harnessed for applications such as phase-change materials for thermal energy storage, where the latent heat associated with the melting and recrystallization of the side chains is utilized. rsc.orgresearchgate.net

Chemical functionalization can also be envisioned to introduce additional properties. While the dotriacontyl chain is relatively inert, the acrylate polymer backbone contains sites that could be modified. However, the high density and crystalline nature of the long side chains would likely present significant steric hindrance, making post-polymerization modification challenging. A more viable approach is the copolymerization of this compound with functional monomers. For example, copolymerizing with small amounts of acrylic acid or hydroxyethyl (B10761427) acrylate could introduce hydrophilic sites or points for further chemical attachment, creating an amphiphilic material with unique self-assembly characteristics.

Potential in Advanced Coatings and Adhesives

The properties derived from the long dotriacontyl side chain make its polymer a strong candidate for advanced coatings. The high hydrophobicity would result in excellent water and moisture resistance, making it suitable for protective coatings on various substrates. researcher.life The low surface energy would translate to anti-fouling and easy-to-clean surfaces. Furthermore, the waxy nature imparted by the crystalline side chains could be exploited in applications such as release coatings or as a slip and mar-resistance additive in other coating formulations. Copolymers of C10-30 alkyl acrylates are already used as film-forming agents in personal care products, where they create a protective barrier on the skin. commonshare.com

In the field of adhesives, poly(this compound) would likely be too crystalline and rigid at ambient temperatures to function as a pressure-sensitive adhesive. However, it could be highly effective in hot-melt adhesive formulations. Upon heating above the melting point of its side chains, the polymer would become a viscous liquid capable of wetting a surface. Upon cooling, the recrystallization of the dotriacontyl chains would lead to rapid solidification and the formation of a strong bond. It could also be used as a modifier in other adhesive systems, for example, to increase the melting point, enhance thermal stability, or control the rheology of the formulation.

Research Directions in Biomedical Applications (e.g., Tissue Engineering, Drug Delivery)

While acrylic-based polymers are widely used in biomedical applications due to their general biocompatibility, the specific properties of poly(this compound) suggest novel research directions. researchgate.netmdpi.com The interaction of a biomaterial with a biological environment is governed by its surface properties. The well-defined, crystalline, and highly hydrophobic surface of poly(this compound) could be used to precisely control protein adsorption and subsequent cellular responses, which is a critical aspect of designing scaffolds for tissue engineering. nih.gov Materials with tunable cell adhesion are of great interest, and the surface characteristics of a this compound-based polymer could be engineered to either promote or prevent cell attachment depending on the application. nih.gov

For drug delivery, the hydrophobic nature of poly(this compound) makes it a potential candidate for encapsulating and controlling the release of hydrophobic therapeutic agents. nih.gov Block copolymers containing a hydrophobic poly(this compound) segment and a hydrophilic segment (such as polyethylene (B3416737) glycol) could self-assemble into micelles or other nanostructures in an aqueous environment. nih.gov These structures could serve as carriers for targeted drug delivery, with the crystalline hydrophobic core providing a stable reservoir for the drug.

Polymer Stability and Degradation Studies

The stability of polyacrylates is a critical factor for their application. Degradation can be initiated by heat, UV radiation, or chemical exposure. nih.govmdpi.com For poly(n-alkyl acrylates), thermal degradation primarily occurs via random scission of the polymer backbone. researchgate.netresearchgate.net Studies on fluorinated polyacrylates have shown that the thermal stability is mainly determined by the polymer backbone rather than the side chain. researchgate.net Therefore, poly(this compound) is expected to have a thermal stability profile similar to other polyacrylates, with decomposition initiated in the polymer backbone. The long side chains may undergo their own degradation reactions, but typically at higher temperatures. researchgate.net

Photodegradation, induced by UV light, is another important consideration, especially for outdoor applications like coatings. In the presence of oxygen, photo-oxidation can occur, leading to chain scission and cross-linking. rsc.org The degradation process often involves the acrylate ester group and the tertiary carbon atoms along the polymer backbone. The dense, crystalline packing of the dotriacontyl side chains might offer some physical protection to the polymer backbone by limiting the diffusion of oxygen and free radicals, potentially enhancing its photostability compared to amorphous, short-chain polyacrylates. However, specific studies on poly(this compound) would be required to confirm this hypothesis.

Future Research Directions and Emerging Trends

Integration of Advanced Synthetic Methods

Future research will likely focus on developing more efficient and controlled methods for the synthesis of dotriacontyl acrylate (B77674) and its polymers. Traditional esterification methods for producing long-chain alkyl acrylates can be energy-intensive and may lead to side reactions. Advanced synthetic routes could offer significant improvements.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are expected to be pivotal. These methods would allow for the precise control over the molecular weight, architecture, and functionality of poly(dotriacontyl acrylate). The ability to synthesize well-defined polymers is crucial for establishing structure-property relationships and tailoring materials for specific high-performance applications.

Furthermore, enzymatic catalysis presents a green and highly selective alternative to traditional chemical catalysts for the synthesis of specialty acrylates. The use of lipases, for instance, could enable the synthesis of this compound under milder reaction conditions, reducing energy consumption and minimizing the formation of byproducts.

| Synthetic Method | Potential Advantages for this compound |

| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Precise control over polymer molecular weight and architecture; ability to create block copolymers and other complex structures. |

| Enzymatic Catalysis | Milder reaction conditions; high selectivity, reducing byproducts; environmentally friendly process. |

| Flow Chemistry | Improved heat and mass transfer; enhanced safety and scalability; potential for process intensification. |

Deeper Understanding of Complex Polymer Architectures

The long dotriacontyl side chain is expected to have a profound influence on the architecture and properties of polymers derived from this monomer. Future research will need to delve into understanding and controlling these complex structures. The self-assembly of long alkyl chains can lead to the formation of ordered, crystalline domains within the polymer matrix, resulting in materials with unique thermal and mechanical properties.

Investigating the synthesis of various polymer architectures, such as comb, brush, and star polymers, incorporating this compound will be a key area of focus. These complex architectures can significantly impact the solution and melt rheology, as well as the surface properties of the resulting materials. For example, bottlebrush polymers with long poly(this compound) side chains could exhibit exceptionally low friction surfaces or unique photonic properties.

Advanced characterization techniques, including small-angle X-ray scattering (SAXS) and atomic force microscopy (AFM), will be essential to probe the nanoscale morphology and self-assembled structures of these complex polymers.

Predictive Modeling for Material Design

As the complexity of polymer architectures increases, so does the need for predictive modeling to guide material design and accelerate discovery. Computational approaches, such as molecular dynamics (MD) simulations and quantum mechanical calculations, will be instrumental in understanding the behavior of this compound and its polymers at a molecular level.

Predictive models can be used to simulate the polymerization process, forecast the final polymer architecture, and predict key material properties such as glass transition temperature, melting point, and mechanical modulus. This in-silico approach can significantly reduce the experimental effort required to optimize material performance. For instance, simulations could predict how the packing of the long C32 side chains influences the crystalline structure and, consequently, the barrier properties of a poly(this compound) film.

Machine learning algorithms could also be employed to analyze large datasets from both computational and experimental studies, identifying complex relationships between monomer structure, polymerization conditions, and final material properties. This data-driven approach has the potential to uncover novel design principles for high-performance materials based on this compound.

| Modeling Technique | Application in this compound Research |

| Molecular Dynamics (MD) | Simulating polymer chain conformation, self-assembly of side chains, and predicting mechanical and thermal properties. |

| Quantum Mechanics (QM) | Understanding reaction mechanisms in synthesis and predicting electronic properties. |

| Machine Learning (ML) | Identifying structure-property relationships from large datasets to accelerate material discovery. |

Sustainable and Bio-Inspired Approaches

The growing demand for sustainable materials is a major driver in polymer science. Future research on this compound will likely explore pathways to enhance its environmental credentials. This includes the development of synthetic routes that utilize renewable feedstocks. While dotriacontanol, the alcohol precursor for this compound, can be derived from natural waxes, further research into efficient and green extraction and conversion processes is needed.

Bio-inspired design principles could also be applied to create novel materials from this compound. For example, mimicking the hierarchical structures found in nature could lead to the development of advanced functional materials with properties such as superhydrophobicity or self-healing capabilities. The long, hydrophobic dotriacontyl chain is an ideal building block for creating water-repellent surfaces.

Furthermore, research into the biodegradability and recyclability of poly(this compound) will be crucial for its long-term viability as a sustainable material. Investigating pathways for chemical recycling that can depolymerize the material back to its monomer would contribute to a circular economy for this specialty polymer.

Q & A

Q. How can researchers ensure ethical reporting of negative or inconclusive results in this compound studies?

- Methodological Answer : Publish negative results in dedicated repositories (e.g., Zenodo) or journals specializing in null findings. Clearly describe experimental conditions and statistical power calculations to distinguish between true negatives and methodological limitations. Cite prior work to contextualize unexpected outcomes (e.g., low polymerization yields due to chain-transfer reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products